molecular formula C8H4Br2N2 B6242057 4,5-dibromo-2,7-naphthyridine CAS No. 27224-99-3

4,5-dibromo-2,7-naphthyridine

Cat. No.: B6242057
CAS No.: 27224-99-3
M. Wt: 287.94 g/mol
InChI Key: FUNMVWWDTRHNLZ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,7-naphthyridine is a heterocyclic compound with the molecular formula C8H4Br2N2 It is a derivative of naphthyridine, characterized by the presence of two bromine atoms at the 4 and 5 positions of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2,7-naphthyridine typically involves the bromination of 2,7-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Cross-Coupling: Palladium catalysts, along with boronic acids or esters, are typically used in these reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted naphthyridines, while nucleophilic substitution can introduce different functional groups at the 4 and 5 positions.

Scientific Research Applications

4,5-Dibromo-2,7-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It is employed in the design of molecular probes and other tools for studying biological systems.

    Industrial Applications: The compound finds use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms can participate in halogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-1,8-naphthyridine
  • 4,5-Dichloro-2,7-naphthyridine
  • 4,5-Difluoro-2,7-naphthyridine

Uniqueness

4,5-Dibromo-2,7-naphthyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions. Compared to other halogenated naphthyridines, the dibromo derivative may exhibit different electronic properties and steric effects, making it suitable for specific applications in research and industry.

Properties

CAS No.

27224-99-3

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,5-dibromo-2,7-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-3-11-1-5-2-12-4-7(10)8(5)6/h1-4H

InChI Key

FUNMVWWDTRHNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=C(C2=C(C=N1)Br)Br

Purity

95

Origin of Product

United States

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